Cas no 71406-63-8 (N-Benzyl-4-chloropyrimidin-2-amine)

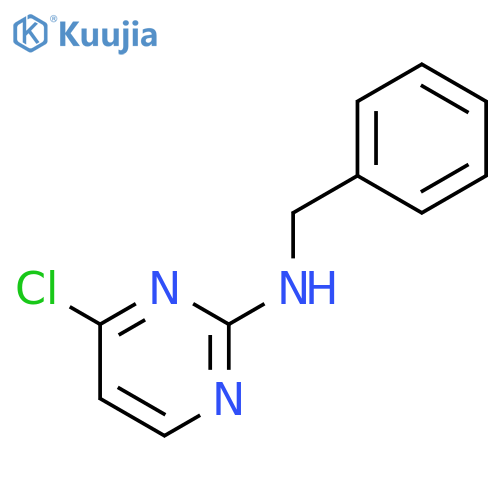

71406-63-8 structure

商品名:N-Benzyl-4-chloropyrimidin-2-amine

CAS番号:71406-63-8

MF:C11H10ClN3

メガワット:219.670200824738

MDL:MFCD24553585

CID:1092319

PubChem ID:20284978

N-Benzyl-4-chloropyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-Benzyl-4-chloropyrimidin-2-amine

- AS-50337

- SB58425

- SCHEMBL10441707

- AKOS022187001

- EN300-7282758

- 71406-63-8

- O12019

- A904527

- DB-109931

-

- MDL: MFCD24553585

- インチ: InChI=1S/C11H10ClN3/c12-10-6-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15)

- InChIKey: VDDPUCZEHQSAHW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2=NC=CC(=N2)Cl

計算された属性

- せいみつぶんしりょう: 219.0563250g/mol

- どういたいしつりょう: 219.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

N-Benzyl-4-chloropyrimidin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Benzyl-4-chloropyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73960-250mg |

N-Benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 250mg |

¥2372.0 | 2021-09-08 | ||

| Enamine | EN300-7282758-0.1g |

N-benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 0.1g |

$376.0 | 2023-05-24 | |

| Enamine | EN300-7282758-0.5g |

N-benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 0.5g |

$847.0 | 2023-05-24 | |

| Chemenu | CM132649-10g |

N-benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 10g |

$935 | 2021-08-05 | |

| 1PlusChem | 1P00ICMO-10g |

N-Benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 10g |

$5831.00 | 2023-12-16 | |

| Aaron | AR00ICV0-1g |

N-Benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 1g |

$1519.00 | 2025-02-14 | |

| Ambeed | A472840-1g |

N-Benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95+% | 1g |

$337.0 | 2024-04-17 | |

| Aaron | AR00ICV0-10g |

N-Benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| Chemenu | CM132649-1g |

N-benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 1g |

$371 | 2024-07-24 | |

| Chemenu | CM132649-1g |

N-benzyl-4-chloropyrimidin-2-amine |

71406-63-8 | 95% | 1g |

$327 | 2021-08-05 |

N-Benzyl-4-chloropyrimidin-2-amine 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

71406-63-8 (N-Benzyl-4-chloropyrimidin-2-amine) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71406-63-8)N-Benzyl-4-chloropyrimidin-2-amine

清らかである:99%

はかる:1g

価格 ($):303.0